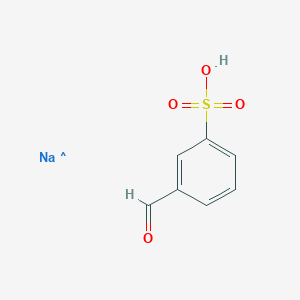
3-Formylbenzenesulfonic acid sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-formylbenzenesulfonate: is an organic compound with the molecular formula C7H5NaO4S. It is a sodium salt of 3-formylbenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonate group (-SO3Na).
準備方法
Synthetic Routes and Reaction Conditions: Sodium 3-formylbenzenesulfonate can be synthesized through several methods. One common approach involves the sulfonation of 3-formylbenzene (m-tolualdehyde) using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of sodium 3-formylbenzenesulfonate often involves large-scale sulfonation reactors where 3-formylbenzene is treated with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: Sodium 3-formylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium iodide in acetone.
Major Products Formed:
Oxidation: 3-sulfobenzoic acid.
Reduction: 3-hydroxymethylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
科学的研究の応用
Chemistry: Sodium 3-formylbenzenesulfonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry.
Medicine: The compound’s derivatives are explored for their therapeutic potential, especially in the development of anti-cancer drugs. Sulfonamide derivatives of sodium 3-formylbenzenesulfonate have shown promise as HDAC inhibitors.
Industry: In industrial applications, sodium 3-formylbenzenesulfonate is used in the production of dyes, pigments, and other specialty chemicals. Its sulfonate group imparts water solubility, making it useful in aqueous formulations.
作用機序
The mechanism of action of sodium 3-formylbenzenesulfonate and its derivatives involves the inhibition of specific enzymes, such as histone deacetylases (HDACs). HDAC inhibitors work by blocking the deacetylation of histone proteins, leading to changes in gene expression. This can result in the suppression of cancer cell growth and proliferation. The formyl group in the compound can also interact with various biological targets, contributing to its overall biological activity.
類似化合物との比較
Sodium 2-formylbenzenesulfonate: Similar structure but with the formyl group in the ortho position.
Sodium 4-formylbenzenesulfonate: Similar structure but with the formyl group in the para position.
Sodium benzenesulfonate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness: Sodium 3-formylbenzenesulfonate is unique due to the position of the formyl group, which influences its reactivity and the types of reactions it can undergo. The meta position of the formyl group allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications.
特性
分子式 |
C7H6NaO4S |
|---|---|
分子量 |
209.18 g/mol |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11); |
InChIキー |
LNPNPTSWBKNYGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C=O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


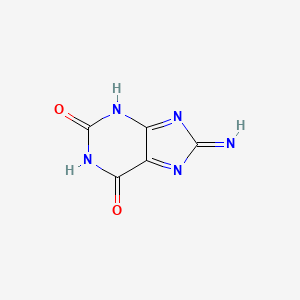
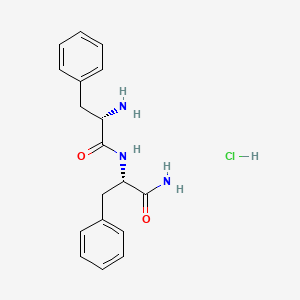
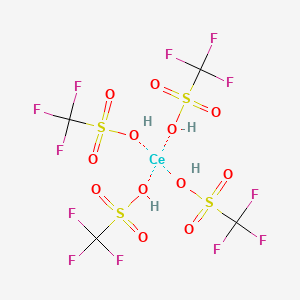

![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12331755.png)
![tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride](/img/structure/B12331777.png)
![[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide](/img/structure/B12331778.png)
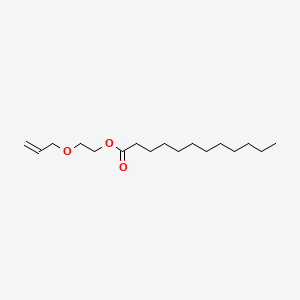

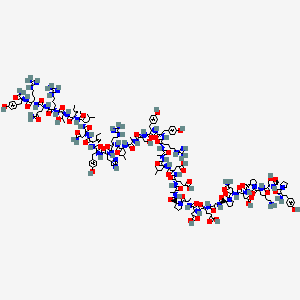


![(3S)-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B12331792.png)
![Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-](/img/structure/B12331793.png)
